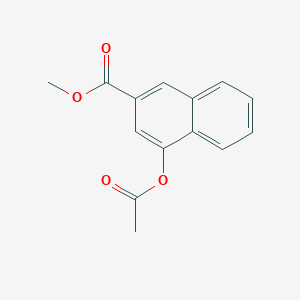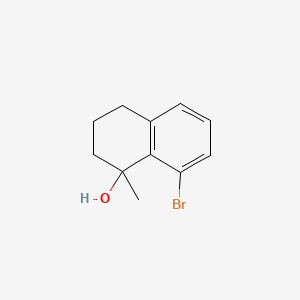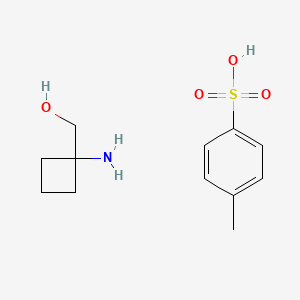![molecular formula C15H12ClN3O B13936878 n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities . It has shown promising results in vitro against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: This compound is similar in structure and is used in the synthesis of benzothiazole derivatives with potential anti-tubercular activity.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds are used as inhibitors of the inhA enzyme and Mycobacterium tuberculosis growth.
Uniqueness: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H12ClN3O |
|---|---|
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
N'-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18) |
Clave InChI |
ITUBSQWZPUDQHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


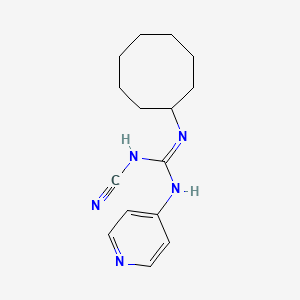
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
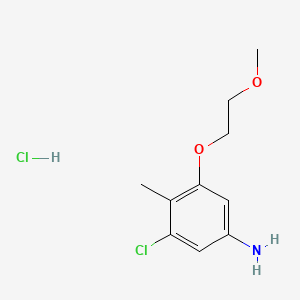
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

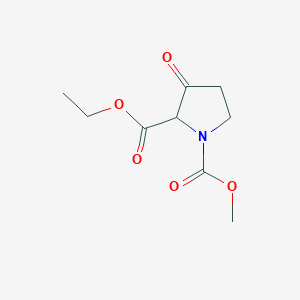

![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

